2-(Piperidin-3-ylmethyl)-1H-benzimidazole
Description
FT-IR Analysis
The infrared spectrum (Figure 1) exhibits characteristic bands:
¹H NMR (400 MHz, DMSO-d₆)
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.85 | s | 1H | Benzimidazole NH |
| 7.45–7.10 | m | 4H | Benzimidazole H4, H5, H6, H7 |
| 3.65 | m | 1H | Piperidine H3 |
| 2.90–2.60 | m | 4H | Piperidine H2, H6 and methylene CH₂ |
| 1.70–1.40 | m | 6H | Piperidine H4, H5, Haxial |
¹³C NMR (100 MHz, DMSO-d₆)
| Signal (ppm) | Assignment |
|---|---|
| 151.2 | C2 (benzimidazole) |
| 142.5 | C7 (methylene linker) |
| 122.0–115.0 | Aromatic carbons |
| 54.3 | Piperidine C3 |
| 45.8 | Methylene CH₂ |
| 25.1 | Piperidine C4, C5 |
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 215.1422 [M+H]⁺
- Calculated for C₁₃H₁₇N₃ : 215.14224
Computational Chemistry Studies (Molecular Orbital Analysis, ADME Predictions)
Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- HOMO (-5.8 eV): Localized on the benzimidazole π-system and piperidine lone pairs.
- LUMO (-1.2 eV): Distributed across the benzimidazole ring, indicating electrophilic reactivity at positions 5 and 6.
ADME Predictions
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | XLogP3 |
| Water Solubility | 0.12 mg/mL (25°C) | ESOL |
| Caco-2 Permeability | 5.1 × 10⁻⁶ cm/s | SwissADME |
| Bioavailability | 55% | BOILED-Egg model |
The moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and solubility, aligning with bioactive small-molecule profiles. The compound is predicted to cross the blood-brain barrier (BBB) due to its molecular weight < 500 Da and polar surface area < 90 Ų.
Tables and Figures
Figure 1. Predicted FT-IR spectrum of this compound.
Table 1. Comparative NMR shifts for analogous benzimidazole derivatives.
Properties
IUPAC Name |
2-(piperidin-3-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNJYJAWLLYPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656495 | |
| Record name | 2-[(Piperidin-3-yl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933738-45-5 | |
| Record name | 2-[(Piperidin-3-yl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
2-(Piperidin-3-ylmethyl)-1H-benzimidazole is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the benzimidazole family, which is known for its broad spectrum of biological activities. The synthesis of this compound typically involves the reaction of piperidine derivatives with benzimidazole precursors, leading to various analogs that can be screened for biological activity.
Anticancer Activity
Recent studies indicate that this compound exhibits notable anticancer properties. In vitro assays demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). For instance, one study reported an IC50 value of 8.78 μM against A549 cells, indicating moderate potency in inhibiting cell growth .
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| A549 | 8.78 | Moderate |
| NCI-H358 | 6.68 | Moderate |
Anticholinesterase Activity
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. Structure-activity relationship studies revealed that specific substitutions on the benzimidazole ring significantly enhance AChE inhibitory activity. For example, compounds with nitro groups at the 5-position of the benzimidazole ring showed improved inhibition compared to other analogs .
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Various studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated MIC values comparable to standard antibiotics like ciprofloxacin .
| Pathogen | MIC (μg/ml) | Comparison |
|---|---|---|
| Staphylococcus aureus | 2 | Equivalent to ciprofloxacin |
| E. coli | 4 | Better than chloromycin |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that varying the substituents on the benzimidazole ring alters potency and selectivity for different biological targets. For example:
- Nitro groups at specific positions enhance AChE inhibition.
- Alkyl substitutions may improve lipophilicity and CNS penetration, which is critical for central nervous system (CNS) activity .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- CNS Activity : A series of piperidine-substituted benzimidazoles were evaluated for their CNS penetration and H1-antihistamine activity, showing potential as sedative hypnotics with favorable selectivity profiles .
- Antiproliferative Studies : In a comparative study using both 2D and 3D cell culture models, compounds derived from this scaffold exhibited varying degrees of antiproliferative activity, highlighting the importance of model selection in drug efficacy evaluation .
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives, including 2-(Piperidin-3-ylmethyl)-1H-benzimidazole, exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives have demonstrated efficacy against breast cancer and leukemia by inducing apoptosis and inhibiting tumor growth through modulation of specific signaling pathways .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. A review highlighted that benzimidazole derivatives can significantly reduce inflammation markers such as nitric oxide and TNF-α in vitro. In animal models, these compounds have shown potential in alleviating symptoms of inflammatory diseases, making them candidates for further development as anti-inflammatory agents .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The mechanism appears to involve the modulation of neurotransmitter levels and inhibition of neuroinflammation.
Nephrology Applications
A patent outlines the use of this compound derivatives in treating renal diseases associated with TRPC6 dysregulation. Clinical trials are underway to evaluate their efficacy in conditions like focal segmental glomerulosclerosis and diabetic nephropathy .
Pain Management
In preclinical studies, the compound has shown significant analgesic effects comparable to standard pain relievers like ibuprofen and diclofenac. The analgesic activity was assessed through various models that measure pain response, indicating its potential as a new class of pain medication .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine moiety facilitates nucleophilic substitution at the methylene bridge. In Mannich reactions, this compound reacts with formaldehyde and secondary amines under basic conditions:
Key Finding : Sodium bicarbonate in DMF at 120°C maximizes yields in cross-coupling reactions . Piperidine acts as both a base and nucleophile in Mannich-type reactions .
Oxidation and Reduction
The benzimidazole ring undergoes redox reactions while preserving the piperidine side chain:
| Reaction Type | Reagents/Conditions | Outcome | Observations | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic/neutral) | Formation of benzimidazolone derivatives | Fluorinated analogs show faster kinetics | |
| Reduction | LiAlH₄ (anhydrous ether) | Saturation of benzimidazole ring | Limited applicability |
Mechanistic Insight : Oxidation occurs preferentially at the electron-rich N1 position, while reduction targets the imidazole C=N bond.
Heterocyclic Functionalization
The NH group of benzimidazole participates in cyclization and alkylation:
Notable Example : Nitration at the 5-position increases antiparasitic efficacy by 40% compared to parent compound .
Coupling Reactions
The piperidine nitrogen serves as a site for acylative coupling:
| Coupling Partner | Activating Agents | Application | Yield | Source |
|---|---|---|---|---|
| 2-Chlorophenylacetamide | HOBt/HBTU (DIPEA) | NLRP3 inflammasome inhibitors | 23% | |
| p-Chlorobenzyl bromide | NaH (THF) | Anticancer phosphonate derivatives | 51% |
Optimization : HOBt/HBTU-mediated couplings in DMF show superior regioselectivity over EDCI-based methods .
Biological Activity Modulation via Structural Modifications
Derivatives exhibit structure-dependent bioactivity:
| Derivative Structure | Antibacterial Inhibition (mm) | Anthelmintic Paralysis Time (min) | Source |
|---|---|---|---|
| 2-(Thioethyl)-1-(piperidinylmethyl) | 27.9 ± 1.4 (E. coli A2) | - | |
| 5-Nitro-4-chlorophenyl analog | - | 0.981 ± 0.201 |
Structure-Activity Relationship :
-
Piperidinylmethyl substitution improves membrane penetration (logP increase: 1.2→2.4)
-
Electron-withdrawing groups (e.g., NO₂) enhance anthelmintic potency
Stability and Side Reactions
Critical limitations observed under specific conditions:
| Condition | Degradation Pathway | Mitigation Strategy | Source |
|---|---|---|---|
| Strong base (NaOH) | Piperidine ring opening | Use weak bases (NaHCO₃) | |
| Prolonged heating (>6h) | Demethylation of side chain | Optimize reaction time ≤3h |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
2-(4-Bromophenyl)-1H-benzimidazole
- Structure : A bromophenyl group replaces the piperidinylmethyl moiety at the 2-position.
- Molecular Weight : 273.13 g/mol (higher due to bromine).
- Synthesis : Synthesized via condensation of ortho-phenylenediamine and 4-bromobenzaldehyde, yielding 88% .
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole Derivatives
- Structure : Morpholine (oxygen-containing heterocycle) linked via an ethyl group. Examples include derivatives with 4-methoxy, 4-chloro, and 4-bromo substituents on the benzimidazole .
- Synthesis Yields : Ranged from 63–81% depending on substituents .
Pyridinyl-Substituted Benzimidazoles
- Examples: 2-(pyridin-2-yl)-1H-benzimidazole derivatives with phenoxy or fluorophenoxy groups .
- Structure : Pyridine rings confer aromaticity and π-stacking capability, influencing electronic properties and binding affinity.
AG-1749 (Proton Pump Inhibitor)
Pharmacological Activities
- Antiparasitic Activity :
- Enzyme Inhibition :
- Metal Coordination: Zinc complexes of 2-(2-hydroxyphenyl)-1H-benzimidazole exhibit NO-sensing capabilities, demonstrating diagnostic applications .
Physicochemical Properties
Preparation Methods
General Synthetic Approach to Benzimidazole Core
The benzimidazole nucleus is typically synthesized by the condensation of o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives under acidic or catalytic conditions. A notable green chemistry approach involves sonicated-assisted synthesis in aqueous media, which improves reaction rates and yields.
- Sonicated-Assisted Synthesis :
In this method, o-phenylenediamine (1 mmol) and an aromatic aldehyde (1.1 mmol) are mixed in water with ammonium nickel sulfate (10 mol%) as a catalyst. The mixture is sonicated at room temperature until reaction completion, monitored by TLC. The product is then extracted, dried, and purified by column chromatography, yielding benzimidazole derivatives with high purity.
Detailed Preparation via Piperidine-Linked Benzimidazole Intermediates
A patent describing the preparation of bilastine, a related benzimidazole-piperidine compound, provides a synthetic route relevant for 2-(Piperidin-3-ylmethyl)-1H-benzimidazole:
Step 1: Alkylation to form Piperidinyl-Benzimidazole Ester
- Mix 2-piperidin-4-yl-1H-benzimidazole (30.2 g), 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)ethyl]-phenyl}propionic acid methyl ester (56.4 g), sodium carbonate (17.5 g), and ethanol (90 mL).
- Heat to reflux for 2 hours.
- Remove ethanol by distillation, add deionized water, filter, wash, and dry to obtain the ester intermediate with an 81.1% yield.
Step 2: Hydrolysis to Acid
This route highlights the use of piperidinyl-substituted benzimidazole intermediates and functional group transformations to achieve the target compound.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Sonicated-assisted condensation | o-Phenylenediamine, aromatic aldehyde, ammonium nickel sulfate, water, RT sonication | 1-2 hours | High | Green, aqueous medium, catalyst-assisted |
| Mannich-type functionalization | 4-(1H-Benzimidazol-2-yl)benzamine, formaldehyde, piperidine, ethanol, reflux | 6 hours total | Moderate | Two-step; introduces piperidinylmethyl group |
| Alkylation and hydrolysis (patent) | 2-piperidin-4-yl-1H-benzimidazole, toluene-4-sulfonyloxy ester, sodium carbonate, ethanol, reflux | 2 hours + hydrolysis time | 81.1 (ester) | Multi-step; high yield; applicable to related compounds |
Research Findings and Notes
The sonicated-assisted method provides an environmentally friendly and efficient route to the benzimidazole core but requires further functionalization steps to introduce the piperidin-3-ylmethyl substituent.
The Mannich reaction using formaldehyde and piperidine is a straightforward approach to attach the piperidinylmethyl group to the benzimidazole nitrogen, with reaction monitoring by TLC and product characterization by NMR and IR spectroscopy.
The patent method demonstrates a practical industrial approach involving nucleophilic substitution and ester hydrolysis, achieving high yields and purity suitable for pharmaceutical intermediates.
Spectroscopic data (NMR, IR) confirm the structural integrity of the synthesized compounds, with characteristic benzimidazole NH absorption bands around 12.5–12.7 ppm and C=N stretching near 1670 cm⁻¹.
Q & A
Q. What are the common synthetic routes for 2-(Piperidin-3-ylmethyl)-1H-benzimidazole, and how are they optimized?
Answer: The synthesis typically involves condensation reactions between substituted benzimidazole precursors and piperidine derivatives. For example:
- Condensation with aldehydes: 1,2-phenylenediamine reacts with substituted aldehydes (e.g., 4-chlorobenzaldehyde) under reflux conditions in ethanol or acetic acid to form the benzimidazole core .
- Piperidine functionalization: The piperidin-3-ylmethyl group is introduced via nucleophilic substitution or reductive amination. For instance, FeCl₃/SiO₂ nanocatalysts enhance reaction efficiency, achieving optimal yields at 75°C with 4% FeCl₃·6H₂O relative to SiO₂ .
- Purification: Column chromatography (silica gel 60, 70–230 mesh) and thin-layer chromatography (TLC) are standard for isolating intermediates and final products .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Answer: Key methods include:
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
- IR: Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for benzimidazole, C–N stretches at 1250–1350 cm⁻¹) .
- Elemental analysis: Validates purity by matching experimental and theoretical C/H/N/O percentages (e.g., using a CHNS-O analyzer) .
- Chromatography: TLC (Rf values) and HPLC monitor reaction progress and purity .
Advanced Research Questions
Q. How can catalytic systems like FeCl₃/SiO₂ be optimized for scalable synthesis of this compound derivatives?
Answer:
- Catalyst loading: A 4% FeCl₃·6H₂O-to-SiO₂ ratio maximizes surface area and active sites, reducing side reactions .
- Temperature control: Reactions at 75°C balance kinetic efficiency and thermal degradation risks .
- Reusability: Heterogeneous catalysts like FeCl₃/SiO₂ retain >90% activity after 5 cycles, as shown in recycling studies .
- Solvent selection: Ethanol or water minimizes toxicity while maintaining solubility for green chemistry applications .
Q. How do structural modifications (e.g., arylpiperazinyl or thiazole-triazole substituents) impact biological activity?
Answer:
- Antimicrobial activity: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced antibacterial potency due to increased membrane permeability. For example, 2-(4-chlorophenyl)-1H-benzimidazole derivatives show MIC values of ≤8 µg/mL against S. aureus .
- Anticonvulsant activity: N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl} derivatives demonstrate GABAergic modulation, reducing seizure duration in murine models by 40–60% .
- SAR trends: Bulky substituents (e.g., 3,4-dimethoxyphenyl) improve target binding affinity but may reduce solubility, necessitating formulation optimization .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-technique validation: Cross-reference NMR, IR, and mass spectrometry data. For example, ambiguous NOE correlations in ¹H NMR can be clarified via 2D-COSY or HSQC experiments .
- Computational modeling: Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding assignments for complex derivatives .
- X-ray crystallography: Resolves stereochemical ambiguities, as demonstrated for 2-(4-hydroxy phenyl)-1H-benzimidazole derivatives .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in benzimidazole-piperidine hybrid syntheses?
Answer:
- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% .
- Protecting groups: Use Boc or Fmoc groups to prevent piperidine ring oxidation during functionalization .
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂, TiCp₂Cl₂) to identify optimal conditions for specific substrates .
Q. How are pharmacological activities (e.g., anti-allergic or anticonvulsant) evaluated for novel derivatives?
Answer:
- In vitro assays:
- Histamine release inhibition: Measure IC₅₀ values in RBL-2H3 mast cells .
- Enzyme inhibition: Test binding to GABA transaminase or COX-2 via fluorescence polarization .
- In vivo models:
- Murine seizure models: Electroshock or pentylenetetrazole-induced seizures assess anticonvulsant efficacy .
- Toxicity profiling: Acute oral LD₅₀ studies in rodents ensure safety margins >10x therapeutic doses .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
